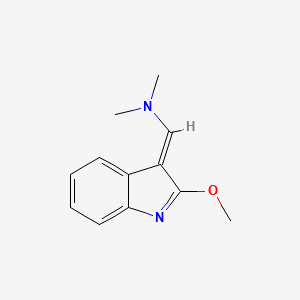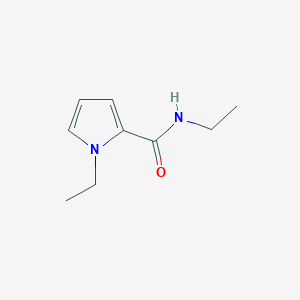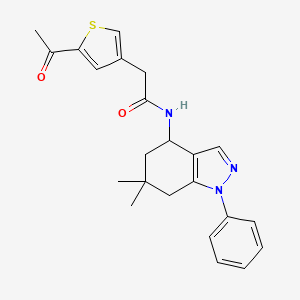
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine, also known as MI, is a chemical compound that belongs to the class of tryptamines. MI has been studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience.
Wirkmechanismus
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine acts as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor but to a lesser extent than a full agonist. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to induce a dose-dependent increase in intracellular calcium levels, which is a key signaling pathway in the activation of the 5-HT2A receptor. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been shown to induce a dose-dependent increase in the phosphorylation of the extracellular signal-regulated kinase (ERK), which is a downstream signaling molecule of the 5-HT2A receptor.
Biochemical and Physiological Effects
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to have various biochemical and physiological effects. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to induce a dose-dependent increase in the release of the neurotransmitter glutamate, which is involved in various physiological processes, including cognition and memory. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been shown to induce a dose-dependent increase in the release of the neurotransmitter dopamine, which is involved in various physiological processes, including reward and motivation. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been shown to induce a dose-dependent increase in the release of the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction and memory.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several advantages for lab experiments. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine is stable under various experimental conditions and can be easily synthesized. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine can also be used as a fluorescent probe for the detection of serotonin receptors in living cells. However, 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several limitations for lab experiments. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has a low affinity for the 5-HT2A receptor compared to other tryptamines, which may limit its use in pharmacological studies. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine also has a short half-life, which may limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine. One future direction is the development of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine analogs with increased affinity for the 5-HT2A receptor. Another future direction is the study of the effects of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine on other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. The study of the effects of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine on other neurotransmitter systems, including the GABAergic and glutamatergic systems, is also a future direction. The development of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine-based fluorescent probes for the detection of other neurotransmitter receptors is also a future direction. Finally, the study of the effects of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine on various physiological and pathological processes, including mood regulation, cognition, and perception, is a future direction.
Conclusion
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of tryptamines. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to have an affinity for serotonin receptors, specifically the 5-HT2A receptor. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been studied for its potential use as a fluorescent probe for the detection of serotonin receptors in living cells. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several advantages for lab experiments, including stability under various experimental conditions and easy synthesis. However, 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several limitations for lab experiments, including a low affinity for the 5-HT2A receptor and a short half-life. There are several future directions for the study of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine, including the development of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine analogs with increased affinity for the 5-HT2A receptor and the study of the effects of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine on other neurotransmitter systems.
Synthesemethoden
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine can be synthesized in several ways, including the condensation of tryptamine with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of tryptamine with formaldehyde and formic acid, followed by reduction with sodium borohydride. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine can also be synthesized by the reaction of tryptamine with dimethylamine and formaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been shown to have an affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in various physiological and pathological processes, including mood regulation, cognition, and perception. 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has also been studied for its potential use as a fluorescent probe for the detection of serotonin receptors in living cells.
Eigenschaften
IUPAC Name |
(1E)-1-(2-methoxyindol-3-ylidene)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)8-10-9-6-4-5-7-11(9)13-12(10)15-3/h4-8H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKUGDDHXMYMHC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2N=C1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C2=CC=CC=C2N=C1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5240446 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)

![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)
![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)